Methyl [2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate
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Overview
Description
Methyl [2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate is an organic compound with the molecular formula C12H17NO6 It is characterized by the presence of a carbamate group attached to a phenyl ring substituted with methoxy and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with methyl carbamate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as thiols or amines, typically in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4,5-dimethoxy-2-aminophenyl)ethyl carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4,5-dimethoxy-2-nitrophenyl)ethylamine and methanol.
Scientific Research Applications
Methyl [2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate: Similar structure but with an acetate group instead of a carbamate.
2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile: Contains a nitrile group instead of a carbamate.
Uniqueness
Methyl [2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. The carbamate group also provides additional functionality that can be exploited in various chemical transformations and applications.
Properties
Molecular Formula |
C12H16N2O6 |
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Molecular Weight |
284.26 g/mol |
IUPAC Name |
methyl N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C12H16N2O6/c1-18-10-6-8(4-5-13-12(15)20-3)9(14(16)17)7-11(10)19-2/h6-7H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
VJIWEFKYYPOAKH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
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